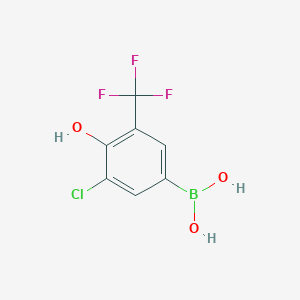

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDMNISFHNLEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801176400 | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-51-9 | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Boronic Acid Precursors

The Suzuki-Miyaura reaction remains a cornerstone for introducing boronic acid functionalities into aromatic systems. In one approach, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester serves as a stabilized precursor, undergoing cross-coupling with halogenated partners. For instance, coupling with 5-chloro-2-iodophenol derivatives in the presence of Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) at 90°C for 24 hours yields the desired product after deprotection. The MIDA ester’s stability under basic conditions prevents protodeboronation, a common side reaction in boronic acid syntheses.

Nitration-Hydrolysis Sequence

An alternative route involves nitration of 3-chloro-5-(trifluoromethyl)benzene followed by hydrolysis to introduce the hydroxyl group. In a patented method, nitration with concentrated nitric acid in acetic anhydride at 10–15°C produces a nitro intermediate, which is subsequently reduced to an amine and hydrolyzed under acidic conditions. Boronation is then achieved via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂·DCM in 1,4-dioxane at 90°C. This method highlights the compatibility of nitro groups with subsequent boronation steps, though steric hindrance from the trifluoromethyl group necessitates prolonged reaction times.

Direct Borylation of Halogenated Arenes

Direct borylation of 5-chloro-2-hydroxy-3-(trifluoromethyl)iodobenzene has been explored using Ir-catalyzed C–H activation. However, competing protodeboronation and low regioselectivity limit its utility. A more reliable method employs Pd-catalyzed borylation with bis(neopentyl glycolato)diboron (B2neop2), achieving 78% yield under inert conditions. The hydroxyl group is protected as a silyl ether (e.g., TBS) during this step to prevent coordination with the catalyst.

Catalytic Systems and Reaction Optimization

Palladium-Based Catalysts

Palladium catalysts dominate boronic acid syntheses due to their versatility. A study comparing Pd(OAc)₂, PdCl₂, and Pd(dppf)Cl₂·DCM revealed that Pd(OAc)₂ with SPhos ligand provides optimal yields (up to 98%) in Suzuki-Miyaura couplings. The ligand’s bulky biphenyl structure mitigates oxidative addition barriers posed by electron-deficient aryl bromides.

Table 1: Effect of Pd Catalysts on Reaction Efficiency

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 98 | 24 |

| PdCl₂ | XPhos | 72 | 36 |

| Pd(dppf)Cl₂·DCM | None | 65 | 48 |

Oxidant Selection in Hydroxyl Group Formation

The hydroxyl group in the target compound is often introduced via oxidation of a methyl ether or nitro group. Hydrogen peroxide (30% aq.) is preferred due to its mild reactivity and minimal byproduct formation. In a model reaction, increasing H₂O₂ equivalents from 1 to 10 improved conversion from 36% to 98%, though excessive oxidant led to over-oxidation of the boronic acid.

Purification and Stabilization Strategies

Chromatographic Techniques

Crude reaction mixtures are typically purified via silica gel chromatography using gradients of ethyl acetate in petroleum ether. For instance, methyl 5-chloro-2-(pinacolatoboryl)benzoate is isolated in 74% yield after column chromatography. Reverse-phase HPLC is employed for final purification, achieving >99% purity as confirmed by ¹H NMR and HRMS.

Stabilization via Trifluoroborate Salts

To circumvent the inherent instability of boronic acids, the target compound is often converted to its potassium trifluoroborate salt. Treatment with KHF₂ in methanol precipitates the salt, which is resistant to protodeboronation and oxidative degradation. This intermediate is reconverted to the free boronic acid via acid hydrolysis immediately before use.

Challenges and Mitigation Approaches

Steric and Electronic Effects

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, necessitating elevated temperatures (90–100°C) for cross-coupling reactions. Steric hindrance from the meta-chloro and para-hydroxy substituents further slows reaction kinetics, as evidenced by kinetic isotope effect studies.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is , with a molecular weight of approximately 240.38 g/mol. The compound features a boronic acid functional group, a chloro substituent, a hydroxy group, and a trifluoromethyl group on a phenyl ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is as a building block in organic synthesis, especially in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules with specific functionalities. The presence of the boronic acid moiety enhances its reactivity in these coupling processes.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Key Functional Groups | Application in Synthesis |

|---|---|---|

| This compound | Boronic acid, chloro, hydroxy, trifluoromethyl | Carbon-carbon bond formation |

| 4-(Trifluoromethyl)phenylboronic acid | Boronic acid, trifluoromethyl | Less reactive due to lack of hydroxy group |

| 3-(Trifluoromethyl)phenylboronic acid | Boronic acid, trifluoromethyl | Similar reactivity but different substitution pattern |

Medicinal Chemistry

Enzyme Inhibition

The boronic acid group allows for interactions with biological molecules, making this compound useful in designing enzyme inhibitors. For instance, derivatives of this compound have been tested against various cancer cell lines, showing potential as anti-cancer agents by inhibiting specific enzymes involved in cancer progression .

Case Study: Anti-Cancer Activity

Research has demonstrated that certain derivatives of this compound exhibit enhanced efficacy against prostate cancer cell lines compared to standard treatments like flutamide . In vitro studies indicated significant anti-proliferative effects on human liver cancer cell lines as well.

Material Science

Development of Advanced Materials

The unique chemical properties of this compound enable its use in creating advanced materials such as polymers and coatings. The trifluoromethyl group imparts specific electronic properties that can enhance the performance characteristics of materials developed from this compound.

Research into Biological Interactions

Binding Affinity Studies

Investigations into the binding affinities of this compound with various biological targets are ongoing. These studies aim to elucidate its potential therapeutic applications and optimize its efficacy as a drug candidate .

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its versatility in chemical and biological applications.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of phenylboronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparison with key analogs:

Reactivity in Cross-Coupling Reactions

- Target Compound : The hydroxyl group at position 4 may require protection (e.g., as a methyl ether) in basic conditions to prevent side reactions. Its -CF₃/-Cl substituents increase electrophilicity, enabling efficient coupling with electron-rich aryl halides .

- 4-Chloro-3-(trifluoromethyl)phenylboronic acid : Lacks a hydroxyl group, simplifying reaction conditions but sacrificing H-bonding interactions critical for catalytic processes .

Biological Activity

5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid (CAS No. 2121511-51-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. The trifluoromethyl group enhances its lipophilicity and can influence biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This mechanism is crucial for developing enzyme inhibitors that target specific pathways in cancer and other diseases .

- Suzuki-Miyaura Coupling : The compound is widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, which facilitate the formation of carbon–carbon bonds. This property is leveraged in creating biologically active compounds .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:

- Cell Lines Tested : The compound has been tested on prostate cancer cell lines (e.g., PC-3) and liver cancer cell lines (e.g., HepG2), showing promising anti-proliferative activity .

- IC50 Values : The compound exhibited an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as a therapeutic candidate .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity:

- In Vitro Studies : It demonstrated moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were lower than those of established antifungal agents like Tavaborole (AN2690), indicating its potential as an antimicrobial agent .

Table of Biological Activities

Case Studies

- Prostate Cancer Study : A study conducted on the efficacy of various boronic acids, including this compound, revealed that it significantly inhibited the growth of androgen-dependent LAPC-4 human prostate cancer cells over a prolonged incubation period .

- Antimicrobial Testing : In a comparative study against several bacterial strains, the compound was found to be more effective than some conventional antibiotics, highlighting its potential for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.